molecular formula C17H21NO4S B11473261 Methyl 5-(4-benzamido-3-oxothiolan-2-yl)pentanoate

Methyl 5-(4-benzamido-3-oxothiolan-2-yl)pentanoate

Cat. No.: B11473261
M. Wt: 335.4 g/mol
InChI Key: MLMPPNMXCBBTCV-UHFFFAOYSA-N
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Description

Methyl 5-(4-benzamido-3-oxothiolan-2-yl)pentanoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamido group, a thiolan ring, and a pentanoate ester, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-benzamido-3-oxothiolan-2-yl)pentanoate typically involves multi-step organic reactions. One common method includes the reaction of 4-benzamido-3-oxothiolan-2-yl with methyl pentanoate under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-benzamido-3-oxothiolan-2-yl)pentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 5-(4-benzamido-3-oxothiolan-2-yl)pentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(4-benzamido-3-oxothiolan-2-yl)pentanoate involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with proteins, while the thiolan ring may interact with enzymes, affecting their activity. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its thiolan ring and benzamido group make it particularly interesting for medicinal chemistry and material science .

Properties

Molecular Formula

C17H21NO4S

Molecular Weight

335.4 g/mol

IUPAC Name

methyl 5-(4-benzamido-3-oxothiolan-2-yl)pentanoate

InChI

InChI=1S/C17H21NO4S/c1-22-15(19)10-6-5-9-14-16(20)13(11-23-14)18-17(21)12-7-3-2-4-8-12/h2-4,7-8,13-14H,5-6,9-11H2,1H3,(H,18,21)

InChI Key

MLMPPNMXCBBTCV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCC1C(=O)C(CS1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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